molecular formula C18H16FN3OS2 B2471052 4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide CAS No. 923089-18-3

4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide

Cat. No.: B2471052
CAS No.: 923089-18-3
M. Wt: 373.46
InChI Key: JKTKYMIPBRNTSU-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a complex organic compound that features a combination of fluorophenyl, pyridinyl, and thiazolyl groups

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c19-14-5-7-15(8-6-14)24-10-2-4-17(23)22-18-21-16(12-25-18)13-3-1-9-20-11-13/h1,3,5-9,11-12H,2,4,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTKYMIPBRNTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide include:

    4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and binding properties.

    4-((4-bromophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide:

    4-((4-methylphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide: The methyl group may alter the compound’s physical and chemical properties, making it suitable for different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, which incorporates a fluorophenyl group, a thiazole moiety, and a butanamide functional group, suggests diverse biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H16FN3OS2\text{C}_{18}\text{H}_{16}\text{FN}_3\text{OS}_2

Key Features:

  • Fluorophenyl Group : Enhances lipophilicity and potentially increases membrane permeability.
  • Thiazole Moiety : Known for its role in enzyme inhibition.
  • Butanamide Functional Group : Contributes to the compound's overall biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. Its thiazole component is often associated with enzyme inhibition due to its ability to interact with active sites.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

3. Anticancer Potential

Some research highlights its potential in cancer therapy. The compound's ability to modulate cell signaling pathways could inhibit tumor growth or induce apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to receptors involved in signal transduction pathways, altering cellular responses.
  • Enzyme Modulation : By inhibiting specific enzymes, it can disrupt metabolic processes essential for cell survival and proliferation.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamideChlorine atom instead of fluorineMay exhibit different reactivity
4-((4-bromophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamideBromine atom substitutionPotentially altered binding affinity
4-((4-methylphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamideMethyl group additionDifferent pharmacokinetic properties

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in certain strains, suggesting potential for development as an antimicrobial agent.
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis at micromolar concentrations, highlighting its potential as a therapeutic agent in oncology.

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